molecular formula C14H11ClINO3 B14400078 Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate CAS No. 87294-13-1

Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate

Cat. No.: B14400078
CAS No.: 87294-13-1
M. Wt: 403.60 g/mol
InChI Key: FLOOSRUQIYVZTP-UHFFFAOYSA-N
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Description

Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate is a chemical compound known for its unique structure and properties. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(4-iodophenoxy)aniline with methyl chloroformate. This reaction is carried out under controlled conditions to ensure the formation of the desired carbamate compound. The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The phenyl rings in the compound can undergo oxidation or reduction under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the chlorine or iodine atoms.

Scientific Research Applications

Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate is utilized in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research into its effects on biological systems can lead to the development of new therapeutic agents.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism by which Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors in biological systems, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
  • Phenyl N-(3-chloro-4-methylphenyl)carbamate

Uniqueness

Methyl [3-chloro-4-(4-iodophenoxy)phenyl]carbamate is unique due to the presence of both chlorine and iodine atoms on the phenyl rings, which can influence its reactivity and biological activity. This makes it distinct from other carbamate compounds that may lack these halogen substituents.

Properties

CAS No.

87294-13-1

Molecular Formula

C14H11ClINO3

Molecular Weight

403.60 g/mol

IUPAC Name

methyl N-[3-chloro-4-(4-iodophenoxy)phenyl]carbamate

InChI

InChI=1S/C14H11ClINO3/c1-19-14(18)17-10-4-7-13(12(15)8-10)20-11-5-2-9(16)3-6-11/h2-8H,1H3,(H,17,18)

InChI Key

FLOOSRUQIYVZTP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC(=C(C=C1)OC2=CC=C(C=C2)I)Cl

Origin of Product

United States

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